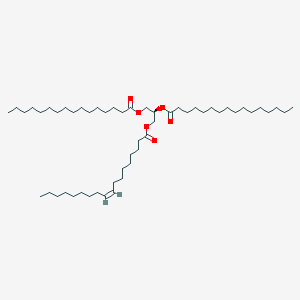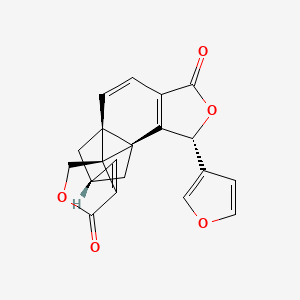
Salvileucalin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvileucalin B is a diterpenoid with a rearranged neo-clerodane skeleton isolated from Salvia leucantha and has been shown exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a diterpenoid, a gamma-lactone, a member of furans and a bridged compound.
Scientific Research Applications
Novel Diterpenoid Structure and Cytotoxic Activity
Salvileucalin B, identified from Salvia leucantha, is distinguished by its unique rearranged neoclerodane skeleton. This compound has been the subject of interest due to its novel structure and significant cytotoxic activities against certain cell lines. A study by Aoyagi et al. (2008) elucidated Salvileucalin B's structure through comprehensive spectroscopic and X-ray crystallographic analyses. The compound showed notable cytotoxic effects against A549 and HT-29 cells, highlighting its potential in cancer research (Aoyagi et al., 2008).
Synthetic Approaches
Efforts to synthesize the complex core of Salvileucalin B have been documented, showcasing the challenges and innovative strategies in organic synthesis. Levin et al. (2010) described a copper-catalyzed intramolecular arene cyclopropanation that forms the central norcaradiene core, crucial for further synthetic endeavors towards Salvileucalin B (Levin, Nani, & Reisman, 2010). Similarly, Tseng et al. (2011) developed a modular synthetic strategy, utilizing bioinspired reactions and palladium-mediated cross-coupling, to construct Salvileucalin B's core structure, demonstrating the compound's synthetic accessibility and the potential for further chemical investigations (Tseng et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of (+)-Salvileucalin B has been achieved, highlighting the advancements in asymmetric synthesis techniques. This synthesis features a copper-catalyzed cyclopropanation for the norcaradiene core and a reversible retro-Claisen rearrangement, underscoring the complexity and potential of Salvileucalin B as a scaffold for drug development (Levin, Nani, & Reisman, 2011).
properties
Product Name |
Salvileucalin B |
|---|---|
Molecular Formula |
C20H14O5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(1R,3S,9S,11S,17S)-3-(furan-3-yl)-4,15-dioxahexacyclo[9.6.1.01,9.02,6.09,17.013,17]octadeca-2(6),7,12-triene-5,14-dione |
InChI |
InChI=1S/C20H14O5/c21-16-12-1-3-18-6-10-5-13-17(22)24-9-20(13,18)19(18,7-10)14(12)15(25-16)11-2-4-23-8-11/h1-5,8,10,15H,6-7,9H2/t10-,15+,18+,19+,20+/m0/s1 |
InChI Key |
ZWSRRRRYHMMHQC-MDOCMBDYSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@]34[C@@]1([C@]35COC(=O)C5=C2)C=CC6=C4[C@H](OC6=O)C7=COC=C7 |
Canonical SMILES |
C1C2CC34C1(C35COC(=O)C5=C2)C=CC6=C4C(OC6=O)C7=COC=C7 |
synonyms |
salvileucalin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



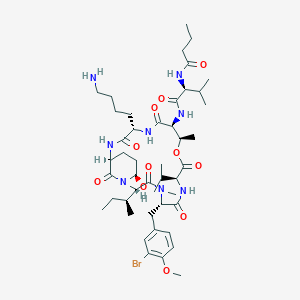
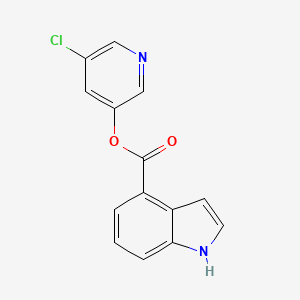
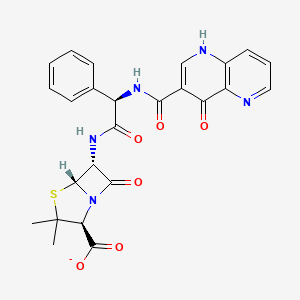


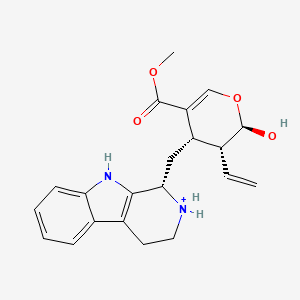

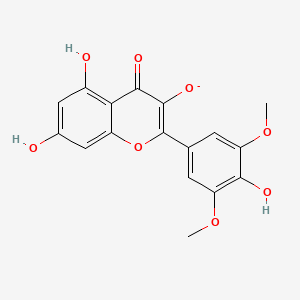

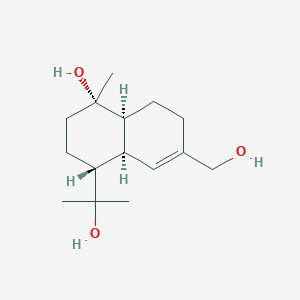
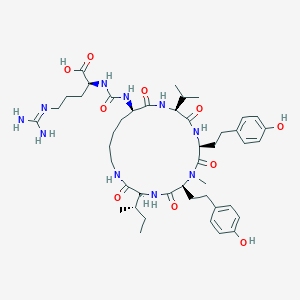
![N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine](/img/structure/B1264093.png)
